2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic system. The core structure includes a pyrazole ring fused with a benzoxazine moiety. Key substituents are a 4-methoxyphenyl group at position 2 and an isopropyl (propan-2-yl) group at position 5. The methoxy group contributes electron-donating properties, while the bulky isopropyl substituent introduces steric effects.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)20-22-18(16-6-4-5-7-19(16)24-20)12-17(21-22)14-8-10-15(23-3)11-9-14/h4-11,13,18,20H,12H2,1-3H3 |
InChI Key |
PMCPFDDYQLLDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) under heating conditions for about 1 hour, resulting in the formation of the 1,3-oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . The compound’s structure allows it to bind to these receptors, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical parameters of the target compound and analogues from the evidence:
*LogP and solubility values inferred from structural analogues.
Bioavailability and Drug-Like Properties
- Lipinski/Véber Compliance : The target compound (MW ~341) likely complies with Lipinski’s rules (MW <500, LogP <5), similar to derivatives, which showed favorable bioavailability .
- Compound : High molecular weight (469.59) and LogP (5.1) suggest poor oral absorption .
Key Research Findings
Synthesis Efficiency : Compounds with smaller substituents (e.g., methyl or methoxy) are synthesized in higher yields (~69%, as in ) compared to alkoxy derivatives .
Bioavailability : Pyrazolo[1,5-c][1,3]benzoxazines with MW <400 and polar groups (e.g., methoxy) meet Lipinski/Véber criteria, making them promising drug candidates .
Antimicrobial Potential: Derivatives with nitro or halogen substituents (e.g., ) show moderate activity against Acinetobacter baumannii (up to 43% inhibition), suggesting the target compound’s methoxy/isopropyl groups could be optimized for similar effects .
Biological Activity
2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, and explores the mechanisms through which these activities may occur.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 336.42 g/mol. Its structure includes a benzoxazine moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antimicrobial properties. For instance, benzoxazine derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of benzoxazines to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazine A | S. aureus | 15.62 µg/mL |
| Benzoxazine B | C. albicans | 15.62 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Similar pyrazolo[1,5-c][1,3]benzoxazines have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | MCF-7 | 12.5 |
| Similar Compound | PANC-1 | 10.0 |
The precise mechanism of action for 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. These interactions may lead to alterations in cell cycle regulation and apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of benzoxazine derivatives were synthesized and tested for antimicrobial activity against E. coli, S. aureus, and C. albicans. The results indicated that modifications in the benzoxazine structure significantly influenced their antimicrobial potency .
- Anticancer Research : Another investigation focused on the anticancer properties of pyrazolo[1,5-c][1,3]benzoxazines demonstrated their ability to induce apoptosis in MCF-7 cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
